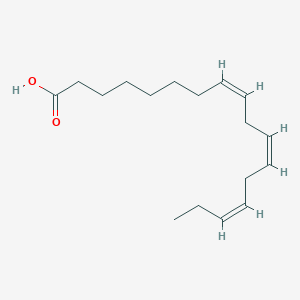
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)-: is a trienoic fatty acid with the molecular formula C17H28O2 . It is characterized by having three double bonds located at positions 8, 11, and 14 in the carbon chain, all in the Z (cis) configuration . .
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)- can undergo oxidation reactions, leading to the formation of and .
Reduction: Reduction reactions can convert the double bonds into single bonds, producing Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Major Products
Epoxides: and from oxidation.
Saturated fatty acids: from reduction.
Halogenated derivatives: from substitution
Aplicaciones Científicas De Investigación
Chemistry
Biology
Medicine
Industry
Mecanismo De Acción
The mechanism by which 8,11,14-Heptadecatrienoicacid, (8Z,11Z,14Z)- exerts its effects involves its incorporation into cell membranes , where it influences membrane fluidity and permeability . It can also act as a precursor to bioactive lipid mediators that participate in cell signaling pathways . The molecular targets include enzymes involved in lipid metabolism and receptors on cell surfaces .
Comparación Con Compuestos Similares
Similar Compounds
Linoleic acid: (C18:2, 9Z,12Z)
Alpha-linolenic acid: (C18:3, 9Z,12Z,15Z)
Gamma-linolenic acid: (C18:3, 6Z,9Z,12Z)
Uniqueness
Propiedades
Fórmula molecular |
C17H28O2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(8Z,11Z,14Z)-heptadeca-8,11,14-trienoic acid |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h3-4,6-7,9-10H,2,5,8,11-16H2,1H3,(H,18,19)/b4-3-,7-6-,10-9- |
Clave InChI |
FAFSAZIEJFMBBY-PDBXOOCHSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCC(=O)O |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















